molecular formula C9H8N2O B8277979 5-(4-Methylphenyl)-1,2,4-oxadiazole CAS No. 545424-43-9

5-(4-Methylphenyl)-1,2,4-oxadiazole

Cat. No. B8277979
Key on ui cas rn: 545424-43-9
M. Wt: 160.17 g/mol
InChI Key: AKBBVUGVXMJXJF-UHFFFAOYSA-N
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Patent
US06825170B2

Procedure details

To a solution of 3.54 g (0.0510 mol) of hydroxylamine hydrochloride in a mixture of 10.2 mL (0.0510 mol) of 5 N NaOH, dioxane (50 mL), and 70% aq. acetic acid (100 mL), is added 6.79 g (0.0424) of N-[(dimethylamino)methylene]-4-methylbenzamide (prepared as described in J. Chem. Soc. Perkin. Trans. 1 1989, 589). The mixture is stirred at 90° C. for 1.5 h and the product is isolated from the cooled reaction mixture. MS 161 (M+H)+.
Quantity
3.54 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
N-[(dimethylamino)methylene]-4-methylbenzamide
Quantity
6.79 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.NO.[OH-].[Na+].O1CCOCC1.C[N:13]([CH:15]=[N:16][C:17](=[O:25])[C:18]1[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=1)C>C(O)(=O)C>[CH3:24][C:21]1[CH:22]=[CH:23][C:18]([C:17]2[O:25][N:13]=[CH:15][N:16]=2)=[CH:19][CH:20]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3.54 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
10.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
N-[(dimethylamino)methylene]-4-methylbenzamide
Quantity
6.79 g
Type
reactant
Smiles
CN(C)C=NC(C1=CC=C(C=C1)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 90° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product is isolated from the cooled reaction mixture

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
CC1=CC=C(C=C1)C1=NC=NO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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